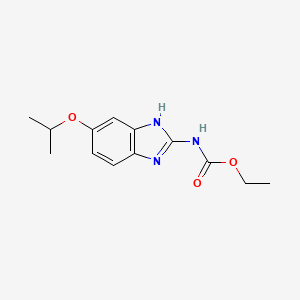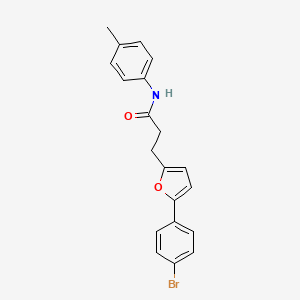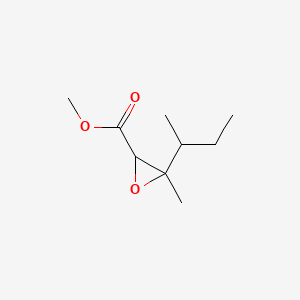
1-Benzyl-3-(2-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(2-chlorophenyl)urea is an organic compound with the molecular formula C14H13ClN2O and a molecular weight of 260.726 g/mol . This compound is characterized by the presence of a benzyl group attached to a urea moiety, with a chlorophenyl substituent at the 3-position. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
The synthesis of 1-Benzyl-3-(2-chlorophenyl)urea typically involves the reaction of 2-chlorobenzylamine with 3-chlorophenyl isocyanate in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature for 10 minutes, followed by stirring at 50°C for 5 hours to ensure complete reaction . The solvent is then evaporated to obtain the crude product.
Chemical Reactions Analysis
1-Benzyl-3-(2-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-(2-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
1-Benzyl-3-(2-chlorophenyl)urea can be compared with other similar compounds such as:
1-Benzyl-3-(3-chlorophenyl)urea: This compound has a similar structure but with the chlorine atom at the 3-position of the phenyl ring.
1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea: This compound has both benzyl and phenyl groups substituted with chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
13257-11-9 |
|---|---|
Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
1-benzyl-3-(2-chlorophenyl)urea |
InChI |
InChI=1S/C14H13ClN2O/c15-12-8-4-5-9-13(12)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18) |
InChI Key |
ULVQICRGVOWPPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)



![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)
